Gsk3-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

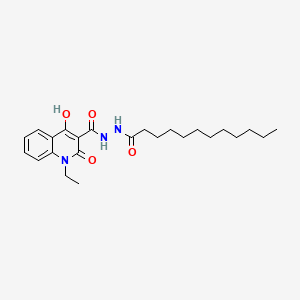

Structure

3D Structure

Properties

Molecular Formula |

C24H35N3O4 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |

InChI |

InChI=1S/C24H35N3O4/c1-3-5-6-7-8-9-10-11-12-17-20(28)25-26-23(30)21-22(29)18-15-13-14-16-19(18)27(4-2)24(21)31/h13-16,29H,3-12,17H2,1-2H3,(H,25,28)(H,26,30) |

InChI Key |

MHKIYMMTEMNCFE-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Gsk3-IN-3: A Technical Guide to its Mechanism of Action as a Non-Competitive GSK-3 Inhibitor and Mitophagy Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gsk3-IN-3, also identified as VP0.7, is a novel small molecule that has garnered significant interest for its dual roles as a potent, non-ATP/non-substrate competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3) and as an inducer of Parkin-dependent mitophagy. With a quinolone-based scaffold, this compound presents a unique mechanism of action by binding to an allosteric site on the GSK-3 enzyme, offering a promising avenue for therapeutic intervention in neurodegenerative diseases such as Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, cellular effects, and the signaling pathways it modulates. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Allosteric Inhibition of GSK-3

This compound distinguishes itself from the majority of kinase inhibitors by its non-competitive mode of inhibition with respect to both ATP and the substrate.[1][2][3] This indicates that this compound does not bind to the highly conserved ATP-binding pocket or the substrate-binding site, a characteristic that often leads to greater selectivity and a lower potential for off-target effects compared to traditional ATP-competitive inhibitors.

Computational studies, specifically using the fpocket algorithm, have identified several druggable allosteric pockets on the surface of the GSK-3 enzyme.[4][5][6][7] this compound (VP0.7) has been computationally predicted and experimentally validated to bind to one of these allosteric sites.[4][5] This binding event induces a conformational change in the enzyme, leading to a reduction in its catalytic activity without directly competing with the binding of ATP or the substrate.

Visualizing the Allosteric Binding Site

The following diagram illustrates the general concept of allosteric inhibition of GSK-3 by this compound, highlighting the distinct binding sites.

Caption: Allosteric inhibition of GSK-3 by this compound.

Quantitative Data

The inhibitory potency and cellular effects of this compound have been quantified through various assays. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 (GSK-3 Inhibition) | 3.01 µM | Purified GSK-3 | [3] |

| IC50 (Cell Growth Inhibition) | 2.57 µM | U2OS-iMLS-Parkin | [1] |

Table 1: Inhibitory Potency of this compound.

| Cellular Effect | Concentration | Time | Cell Line | Reference |

| Mitophagy Induction | 25 µM | 24 h | U2OS-iMLS-Parkin | [1][3] |

| Mitochondrial Fission | 1.56 - 25 µM | 24 h | U2OS-iMLS-Parkin | [1] |

| Neuroprotection against 6-OHDA | 5 µM, 10 µM | - | SH-SY5Y | [1][8] |

Table 2: Cellular Effects of this compound.

Signaling Pathway: Induction of Mitophagy

A primary downstream effect of GSK-3 inhibition by this compound is the induction of mitophagy, the selective degradation of mitochondria by autophagy. This process is crucial for mitochondrial quality control and is implicated in the pathogenesis of Parkinson's disease. The action of this compound is dependent on the presence of Parkin, a key E3 ubiquitin ligase in the mitophagy pathway.

The proposed mechanism suggests that inhibition of GSK-3 by this compound leads to the activation of the PINK1/Parkin signaling cascade. While the precise molecular steps linking GSK-3 inhibition to PINK1 stabilization are still under investigation, it is hypothesized that this compound may act as an interactor with Light Chain 3 (LC3), an essential autophagy protein, thereby triggering the PINK1/Parkin-mediated mitophagy.[9]

Visualizing the this compound-Induced Mitophagy Pathway

The following diagram outlines the proposed signaling pathway from GSK-3 inhibition to mitophagy.

Caption: Proposed pathway of this compound-induced Parkin-dependent mitophagy.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

GSK-3 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against GSK-3.

Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant GSK-3β, a specific peptide substrate (e.g., GS-2 peptide), and a defined concentration of ATP in a kinase assay buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).

-

ADP Detection: After the incubation, a reagent (ADP-Glo™ Reagent) is added to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Measurement: A second reagent (Kinase Detection Reagent) is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the amount of ADP formed and thus the kinase activity.

-

Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of GSK-3 inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Parkin-Dependent Mitophagy Assay

Objective: To assess the ability of this compound to induce mitophagy in a cellular context.

Methodology: This assay often utilizes a stable cell line expressing a fluorescent mitophagy reporter, such as U2OS cells with a doxycycline-inducible double-tagged mitochondrial localization signal (e.g., iMLS-EGFP-mCherry), with and without the expression of Parkin.

-

Cell Culture and Induction: U2OS-iMLS-Parkin and U2OS-iMLS (Parkin-negative control) cells are cultured. The expression of the mitophagy reporter is induced with doxycycline.

-

Compound Treatment: Cells are treated with this compound (e.g., 25 µM) or a vehicle control for a specified period (e.g., 24 hours).

-

Microscopy: Cells are fixed and imaged using a high-content imaging system or a confocal microscope.

-

Image Analysis: Mitophagy is quantified by analyzing the colocalization of the mitochondrial signal (mCherry) with autophagosomes/lysosomes. In the iMLS-EGFP-mCherry reporter, the EGFP signal is quenched in the acidic environment of the lysosome, while the mCherry signal remains stable. An increase in mCherry-only puncta indicates the delivery of mitochondria to lysosomes for degradation.

-

Data Analysis: The degree of mitophagy is quantified and compared between treated and control cells, as well as between Parkin-positive and Parkin-negative cell lines to confirm Parkin dependency.

Neuroprotection Assay

Objective: To evaluate the neuroprotective effects of this compound against a neurotoxin.

Methodology: A common in vitro model for Parkinson's disease involves treating a neuronal cell line, such as SH-SY5Y, with the neurotoxin 6-hydroxydopamine (6-OHDA).

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5 µM and 10 µM) for a defined period.

-

Neurotoxin Exposure: The cells are then exposed to a toxic concentration of 6-OHDA to induce apoptosis.

-

Cell Viability Assessment: After the toxin exposure, cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying markers of apoptosis (e.g., caspase-3 activation).

-

Data Analysis: The viability of cells treated with this compound and 6-OHDA is compared to that of cells treated with 6-OHDA alone to determine the neuroprotective effect of the compound.

Experimental Workflow Diagram

Caption: Workflow for characterizing the mechanism of action of this compound.

Conclusion

This compound represents a significant advancement in the development of selective GSK-3 inhibitors. Its unique non-ATP/non-substrate competitive mechanism, targeting an allosteric site, offers potential advantages in terms of specificity and safety. The ability of this compound to induce Parkin-dependent mitophagy highlights its therapeutic potential for neurodegenerative disorders like Parkinson's disease, where mitochondrial dysfunction is a key pathological feature. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic promise of this compound and similar allosteric modulators of GSK-3. Further research is warranted to fully elucidate the molecular interactions at the allosteric binding site and the precise signaling events that link GSK-3 inhibition to the initiation of mitophagy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pocket-Based Drug Design: Exploring Pocket Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential Effect of Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors in Parkinson Disease: Exploring an Overlooked Avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Gsk3-IN-3: A Non-ATP Competitive Inhibitor of GSK-3 with Neuroprotective and Mitophagy-Inducing Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glycogen synthase kinase 3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes and linked to the pathophysiology of various diseases, including neurodegenerative disorders and cancer. The development of specific GSK-3 inhibitors is a key focus of therapeutic research. This document provides a comprehensive technical overview of Gsk3-IN-3, a novel, non-ATP competitive inhibitor of GSK-3. We will delve into its mechanism of action, biochemical and cellular activities, and provide detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals working on GSK-3 modulation.

Introduction to this compound

This compound, also referred to as VP0.7, has been identified as a potent inhibitor of GSK-3 with a unique, non-ATP competitive mechanism of action.[1][2] This characteristic distinguishes it from many other GSK-3 inhibitors that target the highly conserved ATP-binding pocket, potentially offering greater selectivity and a different pharmacological profile.[2] this compound has demonstrated significant biological activities, including the induction of Parkin-dependent mitophagy and neuroprotection in cellular models of Parkinson's disease.[1][3]

Mechanism of Action

This compound functions as a non-ATP and non-substrate competitive inhibitor of GSK-3.[1][4] This mode of inhibition suggests that this compound binds to an allosteric site on the GSK-3 enzyme, rather than competing with ATP for the active site or with the substrate for its binding site.[2] Allosteric modulation can offer advantages in terms of kinase selectivity and can provide a more subtle, yet effective, means of regulating enzyme activity, which is particularly important for a ubiquitously expressed and critical enzyme like GSK-3.[2]

The following diagram illustrates the proposed mechanism of this compound in the context of GSK-3 signaling.

Caption: Mechanism of this compound as a non-ATP competitive inhibitor.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Reference |

| GSK-3 Inhibition (IC50) | 3.01 μM | [1][4] |

| Mechanism of Inhibition | Non-ATP, Non-substrate competitive | [1][4] |

Table 1: Biochemical data for this compound.

| Cellular Activity | Cell Line | Concentration Range | Effect | Reference |

| Mitophagy Induction | U2OS-iMLS-Parkin | 1.56-25 μM | Induces Parkin-dependent mitophagy and mitochondrial fission. | [1] |

| Neuroprotection | SH-SY5Y | 5-10 μM | Protects against 6-hydroxydopamine (6-OHDA)-induced cell death. | [1][3] |

| Cell Growth Inhibition | Not specified | Not specified | IC50 = 2.57 μM | [1] |

Table 2: Cellular activities of this compound.

Experimental Protocols

GSK-3 Inhibition Assay

This protocol is a generalized procedure based on standard kinase assays and should be optimized for specific laboratory conditions. The original characterization of this compound (as VP 0.7) was performed using a commercial kinase assay kit.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β.

Materials:

-

Recombinant human GSK-3β

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add GSK-3β enzyme to the wells of a 384-well plate.

-

Add the this compound dilutions to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the GSK-3 substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

The Role of GSK3-IN-3 in Parkin-Dependent Mitophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective autophagic clearance of damaged mitochondria, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease (PD). The PINK1/Parkin signaling pathway is a key regulator of mitophagy, and its modulation represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of GSK3-IN-3, a small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), and its role as an inducer of Parkin-dependent mitophagy. We present a comprehensive overview of the quantitative effects of this compound on mitophagy, detailed experimental protocols for assessing its activity, and a mechanistic exploration of its position within the broader context of mitochondrial quality control.

Introduction: The Critical Role of Mitophagy in Cellular Health

Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. To maintain a healthy mitochondrial network, cells employ a sophisticated quality control system that includes mitochondrial dynamics (fission and fusion) and the selective removal of damaged organelles through mitophagy.[1] The PINK1 (PTEN-induced putative kinase 1) and Parkin (an E3 ubiquitin ligase) pathway is a central mechanism for initiating mitophagy in response to mitochondrial damage.[2][3]

In healthy mitochondria, PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved.[2] However, upon mitochondrial depolarization, a hallmark of damage, PINK1 import is impaired, leading to its accumulation on the outer mitochondrial membrane (OMM).[2] Stabilized PINK1 then recruits and activates Parkin from the cytosol to the mitochondrial surface.[4] Activated Parkin ubiquitinates various OMM proteins, creating a signal that recruits the autophagy machinery to engulf and degrade the damaged mitochondrion.[5]

Defects in this pathway are strongly linked to early-onset, autosomal recessive forms of Parkinson's disease, highlighting the neuroprotective role of efficient mitophagy.[3] Consequently, the identification of small molecules that can enhance Parkin-dependent mitophagy is an area of intense research for the development of novel therapeutics for neurodegenerative disorders.

This compound: A Novel Inducer of Parkin-Dependent Mitophagy

This compound has been identified as a potent inducer of Parkin-dependent mitophagy.[6] It also functions as a non-ATP competitive inhibitor of GSK-3 with an IC50 of 3.01 μM.[6] The following sections provide quantitative data on its effects and the experimental protocols used to ascertain them.

Quantitative Data on this compound-Induced Mitophagy

The effects of this compound on mitophagy have been quantified in various cellular models. The primary findings from the key study by Maestro et al. (2021) are summarized below.

| Cell Line | Treatment | Concentration (µM) | Duration (h) | Mitophagy Induction (Fold Change vs. DMSO) | Mitochondrial Morphology | Reference |

| U2OS-iMLS-Parkin | This compound (VP07) | 25 | 24 | ~2.5 | Increased fragmentation | [6] |

| U2OS-iMLS (Parkin-negative) | This compound (VP07) | 25 | 24 | No significant induction | No significant change | [6] |

| SH-SY5Y | This compound (VP07) | 5 | 24 | Protective against 6-OHDA | Not reported | |

| SH-SY5Y | This compound (VP07) | 10 | 24 | Protective against 6-OHDA | Not reported |

| Parameter | Assay | Cell Line | Treatment | Concentration (µM) | Result | Reference |

| GSK-3 Inhibition | Kinase Assay | - | This compound | 3.01 | IC50 | [6] |

| Mitochondrial Fission | Microscopy | U2OS-iMLS-Parkin | This compound | 1.56 - 25 | Dose-dependent increase in mitochondrial fragmentation | |

| Cell Viability | CellTiter-Glo | U2OS-iMLS-Parkin | This compound | >25 | Cytotoxic | [6] |

Experimental Protocols

This section details the key experimental methodologies for assessing the role of this compound in Parkin-dependent mitophagy, based on established protocols and the specific methods used in the primary literature.

Cell Culture and Reagents

-

Cell Lines:

-

U2OS osteosarcoma cells stably expressing tandem mCherry-EGFP targeted to the mitochondrial intermembrane space (iMLS) and Parkin (U2OS-iMLS-Parkin).

-

Parental U2OS-iMLS cells (Parkin-negative control).

-

SH-SY5Y human neuroblastoma cells.

-

-

Reagents:

-

This compound (VP07): Stock solutions prepared in DMSO.

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone): Positive control for inducing mitophagy.

-

Bafilomycin A1: Inhibitor of lysosomal acidification, used for flux assays.

-

6-OHDA (6-hydroxydopamine): Neurotoxin to induce mitochondrial damage.

-

Primary Antibodies: Anti-TOM20, anti-HSP60, anti-LC3B, anti-p62/SQSTM1, anti-ubiquitin, anti-phospho-ubiquitin (Ser65), anti-Parkin, anti-PINK1, anti-Actin, anti-Tubulin.

-

Secondary Antibodies: HRP-conjugated and fluorescently-labeled secondary antibodies.

-

Mitophagy Induction and Assessment

3.2.1. High-Content Imaging for Mitophagy

This phenotypic assay is used for screening and quantifying mitophagy.

-

Cell Plating: Seed U2OS-iMLS-Parkin and U2OS-iMLS cells in 96-well plates.

-

Compound Treatment: Treat cells with a concentration range of this compound (e.g., 1-25 µM) or vehicle (DMSO) for 24 hours. Include CCCP (10 µM) as a positive control.

-

Image Acquisition: Acquire images using a high-content imaging system with appropriate filters for mCherry (total mitochondria) and EGFP (mitochondrial pH).

-

Image Analysis:

-

Segment cells based on a nuclear stain (e.g., Hoechst).

-

Identify mitochondria based on the mCherry signal.

-

Quantify the ratio of the EGFP (pH-sensitive) to mCherry (pH-insensitive) signal. A decrease in the EGFP/mCherry ratio indicates delivery of mitochondria to the acidic lysosomal compartment, and thus, mitophagy.

-

3.2.2. Western Blotting for Mitochondrial Protein Clearance

This method assesses the degradation of mitochondrial proteins as a marker of mitophagy.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against mitochondrial proteins (e.g., TOM20, HSP60) and autophagy markers (e.g., LC3B, p62). Use an antibody against a cytosolic protein (e.g., Actin, Tubulin) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Quantification: Detect signals using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. A decrease in mitochondrial protein levels relative to the loading control indicates mitophagic clearance. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

Immunofluorescence for Parkin Recruitment

This assay visualizes the translocation of Parkin to mitochondria.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining:

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against Parkin and a mitochondrial marker (e.g., TOM20).

-

Incubate with fluorescently-labeled secondary antibodies.

-

-

Imaging: Acquire images using a confocal microscope. Co-localization of Parkin with the mitochondrial marker indicates Parkin recruitment.

Signaling Pathways and Mechanism of Action

This compound induces mitophagy through the inhibition of GSK-3. While the precise molecular link between GSK-3 inhibition and the activation of the PINK1/Parkin pathway is an area of active investigation, current evidence suggests a multi-faceted role for GSK-3 in regulating autophagy and mitochondrial homeostasis.

The Canonical PINK1/Parkin Pathway

The established pathway for Parkin-dependent mitophagy serves as the foundation for understanding the action of this compound.

Proposed Mechanism of this compound Action

GSK-3 is a constitutively active kinase involved in a myriad of cellular processes. Its inhibition by this compound is thought to promote mitophagy through one or more of the following mechanisms:

-

Modulation of Autophagy Initiation: GSK-3 can phosphorylate and regulate the activity of key autophagy-initiating proteins such as ULK1. Inhibition of GSK-3 may therefore lead to the activation of the core autophagy machinery, making it more responsive to mitophagy signals.

-

Regulation of Mitochondrial Dynamics: GSK-3 has been shown to influence mitochondrial fission and fusion proteins. By promoting a more fragmented mitochondrial network, GSK-3 inhibition could facilitate the segregation and clearance of damaged mitochondria.

-

Crosstalk with PINK1/Parkin: While direct phosphorylation of PINK1 or Parkin by GSK-3 has not been definitively established as the primary regulatory mechanism, GSK-3 inhibition may indirectly influence their activity by modulating upstream signaling pathways or the local mitochondrial environment. The study by Maestro et al. (2021) suggests that this compound may act as an LC3 interactor, potentially facilitating the recruitment of the autophagosome to the ubiquitinated mitochondria.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for the study of Parkin-dependent mitophagy and holds therapeutic potential for neurodegenerative diseases like Parkinson's. Its ability to induce the clearance of damaged mitochondria underscores the importance of targeting this quality control pathway.

Future research should focus on:

-

Elucidating the precise molecular mechanism by which GSK-3 inhibition activates Parkin-dependent mitophagy.

-

In vivo studies to validate the efficacy and safety of this compound in animal models of Parkinson's disease.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound and its analogs.

-

Exploring the potential of this compound in other diseases associated with mitochondrial dysfunction.

This technical guide provides a solid foundation for researchers and drug developers interested in leveraging the therapeutic potential of mitophagy induction through GSK-3 inhibition. The provided data, protocols, and mechanistic insights are intended to facilitate further investigation into this promising area of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Gsk3-IN-3: A Potential Neuroprotective Agent in Parkinson's Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease (PD). Its role in modulating key cellular processes such as neuroinflammation, mitochondrial function, and apoptosis makes it a compelling therapeutic target. This technical guide provides a comprehensive overview of the neuroprotective effects of Gsk3-IN-3, a novel allosteric inhibitor of GSK-3, in preclinical models of Parkinson's disease. We consolidate available quantitative data, detail experimental methodologies, and visualize key pathways and workflows to offer a thorough resource for the scientific community.

Introduction to GSK-3 in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. The molecular mechanisms underlying this neuronal death are complex and involve mitochondrial dysfunction, oxidative stress, protein aggregation, and neuroinflammation.[1][2][3] Glycogen synthase kinase 3 (GSK-3) has emerged as a critical regulator in many of these pathological processes.[1][2][3]

There are two main isoforms of GSK-3, GSK-3α and GSK-3β, which are highly active under basal conditions and are regulated through inhibitory phosphorylation at Ser21 and Ser9, respectively.[4] In the context of Parkinson's disease, overactivity of GSK-3β has been linked to:

-

Mitochondrial Dysfunction: GSK-3β can translocate to the mitochondria and promote the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, release of pro-apoptotic factors, and ultimately, cell death.[1]

-

Neuroinflammation: GSK-3β is involved in the activation of microglia and the production of pro-inflammatory cytokines, contributing to the chronic neuroinflammatory state observed in PD.[1]

-

α-Synuclein Pathology: GSK-3β can phosphorylate α-synuclein, a key protein in the formation of Lewy bodies, which may promote its aggregation and toxicity.[5][6]

-

Apoptosis: GSK-3β can promote apoptosis by phosphorylating and regulating the function of various pro- and anti-apoptotic proteins.[1]

Given its central role in these pathogenic cascades, inhibition of GSK-3 has been proposed as a promising therapeutic strategy for Parkinson's disease.[5][6]

This compound: A Novel Allosteric Inhibitor

This compound, also known as VP0.7, is a quinoline derivative that has been identified as a potent and selective inhibitor of GSK-3.[7] A key distinguishing feature of this compound is its mechanism of action. Unlike many other GSK-3 inhibitors that compete with ATP for the kinase's active site, this compound is a non-ATP and non-substrate competitive, allosteric modulator.[7] This allosteric inhibition offers potential advantages in terms of specificity and reduced off-target effects.

In addition to its GSK-3 inhibitory activity, this compound has also been identified as a mitophagy inducer, promoting the clearance of damaged mitochondria in a Parkin-dependent manner.[7] This dual mechanism of action is particularly relevant for Parkinson's disease, where mitochondrial dysfunction is a central pathological feature.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data for this compound in preclinical models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Model | Value | Reference |

| IC50 (GSK-3 Inhibition) | - | Enzymatic Assay | 3.01 μM | [7] |

| Neuroprotection | SH-SY5Y | 6-OHDA-induced toxicity | Neuroprotective at 5 μM and 10 μM | [7] |

Signaling Pathways and Experimental Workflows

GSK-3 Signaling in Parkinson's Disease Pathogenesis

The following diagram illustrates the central role of GSK-3 in the signaling pathways that contribute to dopaminergic neuron degeneration in Parkinson's disease.

Caption: GSK-3 signaling cascade in Parkinson's disease.

Proposed Mechanism of Action of this compound

This compound is proposed to exert its neuroprotective effects through a dual mechanism: direct inhibition of GSK-3 and induction of mitophagy.

Caption: Dual mechanism of action of this compound.

Experimental Workflow: In Vitro Neuroprotection Assay

The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a 6-OHDA-induced SH-SY5Y cell model of Parkinson's disease.

Caption: In vitro neuroprotection assay workflow.

Experimental Protocols

The following are generalized protocols for the key in vitro experiments cited in the literature for evaluating the neuroprotective effects of this compound.

Cell Culture and 6-OHDA Toxicity Model

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

6-OHDA Treatment: To induce a Parkinson's-like pathology, SH-SY5Y cells are treated with 6-hydroxydopamine (6-OHDA). A typical concentration used is 35 μM for 24 hours.[5]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Plating: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.5 - 10 μM) for 1 hour.[5]

-

Toxin Addition: Add 6-OHDA (35 μM) to the wells and incubate for 24 hours.[5]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Plating and Treatment: Follow the same plating, pre-treatment, and toxin addition steps as in the MTT assay, but with an incubation time of 16 hours after 6-OHDA addition.[5]

-

Sample Collection: Collect the cell culture supernatant.

-

LDH Reaction: Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Measurement: Measure the absorbance at the appropriate wavelength (usually around 490 nm) using a microplate reader. Cytotoxicity is calculated as the percentage of LDH released compared to a maximum LDH release control (cells lysed with a detergent).

Discussion and Future Directions

The available preclinical data suggests that this compound is a promising neuroprotective agent for Parkinson's disease. Its unique allosteric mechanism of GSK-3 inhibition and its ability to induce mitophagy address two critical pathological pathways in the disease. However, the current body of evidence is primarily based on in vitro studies.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the neuroprotective effects of this compound in animal models of Parkinson's disease (e.g., 6-OHDA or MPTP models). This should include behavioral assessments (e.g., rotarod, cylinder test), and post-mortem analysis of dopaminergic neuron survival and striatal dopamine levels.

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier is crucial for its development as a CNS therapeutic.

-

Dose-Response Studies: Conducting detailed dose-response studies in both in vitro and in vivo models to establish the optimal therapeutic window.

-

Target Engagement and Biomarker Studies: Developing assays to measure the extent of GSK-3 inhibition and mitophagy induction in vivo to serve as biomarkers for target engagement.

Conclusion

This compound represents a novel and promising therapeutic candidate for Parkinson's disease with a dual mechanism of action. The in vitro evidence for its neuroprotective effects is compelling. Further in-depth preclinical evaluation, particularly in in vivo models, is warranted to fully elucidate its therapeutic potential and advance its development as a disease-modifying therapy for Parkinson's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK-3β dysregulation contributes to parkinson's-like pathophysiology with associated region-specific phosphorylation and accumulation of tau and α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycogen Synthase Kinase-3 Inhibitors as Potent Therapeutic Agents for the Treatment of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Knockdown of glycogen synthase kinase 3 beta attenuates 6-hydroxydopamine-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gsk3-IN-3: A Technical Guide to IC50 Value and Potency

Gsk3-IN-3 is recognized as a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes and disease states.[1][2] This technical guide provides an in-depth analysis of this compound's inhibitory concentration (IC50) value, its mechanism of action, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The inhibitory potency of this compound is primarily defined by its IC50 value, which quantifies the concentration of the inhibitor required to reduce the activity of the GSK-3 enzyme by 50%.

| Compound | Target | IC50 Value | Inhibition Mechanism |

| This compound | GSK-3 | 3.01 μM | Non-ATP, non-substrate competitive |

Table 1: Summary of this compound IC50 Value and Mechanism.[3][4][5][6]

In addition to its direct GSK-3 inhibition, this compound has been observed to inhibit cell growth in certain contexts, with an IC50 value of 2.57 μM reported in one study.[4]

Signaling Pathways

GSK-3 is a critical kinase that participates in numerous central intracellular signaling pathways.[1][7] Its activity is constitutively high in resting cells and is regulated through inhibition by upstream signals.[8] this compound exerts its effects by modulating these pathways.

1. PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major regulator of cell survival, growth, and metabolism.[7] Upon activation by growth factors, Akt (also known as Protein Kinase B) phosphorylates GSK-3 at specific serine residues (Ser9 in GSK-3β and Ser21 in GSK-3α).[1][8] This phosphorylation event leads to the inactivation of GSK-3, preventing it from phosphorylating its downstream targets.[7]

2. Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, GSK-3 is a key component of the "destruction complex," which also includes Axin, APC, and CK1.[7] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[7] When Wnt ligands bind to their receptors, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[7]

Experimental Protocols

The characterization of this compound involves biochemical assays to determine its direct inhibitory effect on the enzyme and cell-based assays to evaluate its activity in a biological context.

1. Biochemical Kinase Assay (IC50 Determination)

A standard method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a specific substrate.

-

Objective: To quantify the concentration of this compound required to inhibit 50% of GSK-3β activity.

-

Materials:

-

Recombinant human GSK-3β enzyme.

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2).

-

ATP, radiolabeled with ³²P (γ-³²P-ATP) or a system for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay).

-

This compound at various concentrations.

-

Kinase buffer solution.

-

96-well plates.

-

Scintillation counter or luminometer.

-

-

Methodology:

-

A master mix is prepared containing the kinase buffer, substrate peptide, and ATP.

-

Serial dilutions of this compound (and a DMSO control) are added to the wells of a 96-well plate.

-

The GSK-3β enzyme is added to the master mix.

-

The enzyme-substrate reaction is initiated by adding the master mix to the wells containing the inhibitor.

-

The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated (e.g., by adding a stop solution like phosphoric acid).

-

The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the peptide on a filter membrane and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control.

-

The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Cell-Based Mitophagy Assay

This compound is also known as an inducer of mitophagy, the selective degradation of mitochondria by autophagy.[3][4][5] This activity can be assessed in a cellular context.

-

Objective: To evaluate the ability of this compound to induce Parkin-dependent mitophagy in cultured cells.

-

Cell Line: U2OS cells stably expressing a mitochondrial-targeted fluorescent protein (e.g., mCherry) and Parkin (U2OS-iMLS-Parkin).

-

Methodology:

-

Cell Culture: U2OS-iMLS-Parkin cells are seeded in multi-well plates suitable for microscopy.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 1.56-25 μM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[4] A known mitophagy inducer (e.g., CCCP) can be used as a positive control.

-

Mitochondrial Morphology Analysis: Following treatment, cells are fixed and stained (if necessary). The mitochondrial network is visualized using fluorescence microscopy. Treatment with this compound is expected to cause a change from a filamentous network to a more fragmented, rounded morphology, which is a precursor to mitophagy.[4]

-

Mitophagy Quantification: The loss of the mitochondrial fluorescent signal indicates that mitochondria have been engulfed by autophagosomes and degraded. This can be quantified using high-content imaging and analysis software.

-

Data Analysis: The extent of mitophagy is compared between treated and control cells to determine the potency of this compound as a mitophagy inducer.

-

3. Neuroprotection Assay

This compound has demonstrated neuroprotective effects in cellular models of Parkinson's disease.[3][4]

-

Objective: To assess the neuroprotective potential of this compound against a neurotoxin.

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Methodology:

-

SH-SY5Y cells are cultured and plated.

-

Cells are pre-treated with this compound (e.g., 5 μM, 10 μM) for a specified time.[4]

-

The neurotoxin 6-hydroxydopamine (6-OHDA), which induces Parkinson's-like cellular damage, is added to the culture medium.

-

After an incubation period, cell viability is assessed using a standard assay (e.g., MTT assay or LDH release assay).

-

Increased cell viability in the this compound treated groups compared to the 6-OHDA only control group indicates a neuroprotective effect.[4]

-

References

- 1. GSK-3 - Wikipedia [en.wikipedia.org]

- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]

Gsk3-IN-3: A Technical Guide to its Effects on Mitochondrial Morphology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including the regulation of mitochondrial function and dynamics. Its inhibition has emerged as a therapeutic strategy for various pathologies, particularly neurodegenerative diseases. Gsk3-IN-3 is a non-ATP competitive inhibitor of GSK3 with an IC50 of 3.01 μM.[1][2] This technical guide provides an in-depth overview of the known effects of this compound on mitochondrial morphology, drawing from available preclinical data. It details the role of this compound as an inducer of mitophagy and its influence on key proteins governing mitochondrial dynamics. This document provides structured data, detailed experimental protocols, and signaling pathway diagrams to support further research and development in this area.

Core Mechanism of Action: Induction of Mitophagy

This compound has been identified as a potent inducer of mitophagy, the selective autophagic clearance of mitochondria.[1][2] This process is crucial for mitochondrial quality control, eliminating damaged or superfluous mitochondria to maintain cellular homeostasis. The primary mechanism of this compound-induced mitophagy is dependent on the PINK1/Parkin pathway. In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane, where it recruits and activates the E3 ubiquitin ligase Parkin, initiating the process of mitophagy.

Studies have shown that this compound treatment in Parkin-expressing U2OS cells leads to a significant increase in mitophagy.[3] This is often accompanied by a visible change in mitochondrial morphology, from a fused, filamentous network to a more fragmented and rounded state, which is a prerequisite for their engulfment by autophagosomes.[3]

Effects on Mitochondrial Morphology and Dynamics

While direct, extensive quantitative analysis of mitochondrial morphology following this compound treatment is not widely published, the available data strongly indicates a shift towards mitochondrial fission and subsequent clearance.

Qualitative and Semi-Quantitative Data

The primary morphological effect observed with this compound is the transition from a tubular network to fragmented, round-shaped mitochondria.[3] This change is indicative of an increase in mitochondrial fission, a process regulated by the dynamin-related protein 1 (Drp1).

Recent studies have utilized this compound as an autophagy agonist and provided semi-quantitative data through Western blot analysis of key mitochondrial dynamics proteins.[4][5]

| Cell Line | Treatment | Protein Analyzed | Observed Effect | Reference |

| HEK293T | This compound | Drp1 | No significant change in total Drp1 levels | [4][5] |

| HEK293T | This compound | p-Drp1 (Ser616) | No significant change in phosphorylated Drp1 levels | [4][5] |

| U2OS-iMLS-Parkin | This compound (1.56-25 µM, 24h) | Mitochondrial Network | Change from filamentous to round-shaped network | [3] |

| SH-SY5Y | This compound (1 µM, 24h) | Cell Viability (in PD model) | Restoration of impaired cell viability | [2] |

Note: The study in HEK293T cells used this compound as a positive control for autophagy induction to compare the effects of another compound, Mdivi-1. The lack of change in total Drp1 or p-Drp1 suggests that this compound may induce mitophagy through mechanisms that are not solely reliant on upregulating Drp1 expression or its phosphorylation at Ser616 in this specific context.

Signaling Pathways

The inhibition of GSK3 by this compound impacts several signaling pathways that converge on mitochondrial dynamics and quality control.

GSK3 and Drp1-Mediated Fission

GSK3β can phosphorylate Drp1 at serine 616, which promotes mitochondrial fission.[6] Inhibition of GSK3 would be expected to decrease p-Drp1 (Ser616), leading to reduced fission and mitochondrial elongation. However, the induction of mitophagy by this compound suggests a more complex regulation, potentially involving other post-translational modifications of Drp1 or other fission/fusion machinery components.

Figure 1: Simplified pathway of GSK3β-mediated Drp1 phosphorylation and its inhibition by this compound.

PINK1/Parkin-Dependent Mitophagy Pathway

This compound's primary described function is the induction of Parkin-dependent mitophagy. This pathway is initiated by mitochondrial stress, leading to the accumulation of PINK1 and recruitment of Parkin.

Figure 2: Logical workflow of this compound inducing PINK1/Parkin-dependent mitophagy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on mitochondrial morphology and related processes.

Analysis of Mitochondrial Morphology by Fluorescence Microscopy

This protocol is for the qualitative and quantitative assessment of mitochondrial morphology in cultured cells.

1. Cell Culture and Treatment:

-

Plate cells (e.g., U2OS-iMLS-Parkin, SH-SY5Y, or HEK293T) on glass-bottom dishes suitable for high-resolution microscopy.

-

Culture cells to 60-70% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 1-25 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

2. Mitochondrial Staining:

-

Prepare a working solution of a mitochondrial-specific fluorescent probe. For live-cell imaging, MitoTracker™ Red CMXRos (Thermo Fisher Scientific) is recommended. A final concentration of 50-100 nM in pre-warmed culture medium is typically used.

-

Remove the treatment medium and incubate cells with the MitoTracker™ solution for 15-30 minutes at 37°C.

-

Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh pre-warmed culture medium or a suitable imaging buffer.

3. Image Acquisition:

-

Use a confocal laser scanning microscope equipped with a high numerical aperture objective (e.g., 63x or 100x oil immersion).

-

Maintain the cells at 37°C and 5% CO2 during imaging.

-

Acquire Z-stacks of representative cells to capture the entire mitochondrial network.

4. Quantitative Image Analysis:

-

Deconvolve the Z-stacks and generate a maximum intensity projection.

-

Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin or Mito-Morphology macro) to quantify mitochondrial morphology.

-

Key parameters to measure include:

-

Mitochondrial Footprint: Total area occupied by mitochondria.

-

Form Factor: A measure of particle circularity and branching.

-

Aspect Ratio: Ratio of the major to the minor axis of the mitochondrion.

-

Network Complexity/Branching: Number of branches and junctions in the mitochondrial network.

-

Figure 3: Experimental workflow for quantitative analysis of mitochondrial morphology.

Western Blot Analysis of Drp1 and p-Drp1

This protocol details the immunodetection of total and phosphorylated Drp1.

1. Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described in 4.1.1.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

-

Rabbit anti-Drp1

-

Rabbit anti-phospho-Drp1 (Ser616)

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of Drp1 and p-Drp1 to the loading control.

Conclusion

This compound is a valuable research tool for investigating the role of GSK3 in mitochondrial quality control. Its primary characterized effect on mitochondria is the induction of Parkin-dependent mitophagy, which is preceded by a shift in mitochondrial morphology towards a more fragmented state. While detailed quantitative morphological data for this compound is still emerging, the protocols and pathways described in this guide provide a solid framework for researchers to further elucidate its precise mechanism of action and therapeutic potential. Future studies should focus on a comprehensive quantitative analysis of mitochondrial dynamics and the upstream signaling events that link GSK3 inhibition by this compound to the initiation of mitophagy.

References

- 1. N,N-dimethyltryptamine compound found in the hallucinogenic tea ayahuasca, regulates adult neurogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial dysfunction-mediated metabolic remodeling of TCA cycle promotes Parkinson’s disease through inhibition of H3K4me3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Targeting DRP1 with Mdivi-1 to correct mitochondrial abnormalities in ADOA+ syndrome [insight.jci.org]

- 4. JCI Insight - Targeting DRP1 with Mdivi-1 to correct mitochondrial abnormalities in ADOA+ syndrome [insight.jci.org]

- 5. Targeting DRP1 with Mdivi-1 to correct mitochondrial abnormalities in ADOA+ syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Gsk3-IN-3: A Promising Modulator of Cellular Pathways in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro applications of Gsk3-IN-3, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), in cellular models of neurodegeneration. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use in neuroprotection and mitophagy assays, and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction to GSK3 in Neurodegeneration

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] In the central nervous system, GSK3 is a key regulator of neuronal development, synaptic plasticity, and cell survival.[3][4] Dysregulation of GSK3 activity has been strongly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[5][6]

Hyperactivity of GSK3 is a common pathological feature in these diseases, contributing to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles in AD, as well as promoting apoptotic cell death pathways.[3][7] Consequently, the inhibition of GSK3 has emerged as a promising therapeutic strategy for neurodegenerative diseases.[8][9]

This compound: A Non-ATP Competitive Inhibitor of GSK3

This compound is a potent and selective, non-ATP competitive inhibitor of GSK3.[1][5] Its distinct mechanism of action offers potential advantages in terms of specificity and reduced off-target effects compared to traditional ATP-competitive inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in in vitro cellular models.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 3.01 µM | In vitro GSK3 kinase assay | [1][2][5] |

Table 1: In vitro inhibitory activity of this compound against GSK3.

| Cell Line | Neurotoxin | This compound Concentration | Observed Effect | Reference |

| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 5 µM | Neuroprotection | [1][5] |

| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 10 µM | Neuroprotection | [1][5] |

Table 2: Neuroprotective effects of this compound in a cellular model of Parkinson's disease.

| Cell Line | This compound Concentration | Observed Effect | Reference |

| U2OS-iMLS-Parkin | 25 µM | Induction of Parkin-dependent mitophagy | [1][5] |

| U2OS-iMLS-Parkin | 1.56 - 25 µM | Dose-dependent increase in mitochondrial fission | [1][5] |

Table 3: Mitophagy-inducing and mitochondrial effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in cellular models of neurodegeneration. These protocols are based on the study by Maestro I, et al. (2021) and represent standard laboratory procedures.

Assessment of Neuroprotection in 6-OHDA-Treated SH-SY5Y Cells

This protocol describes the use of this compound to protect human neuroblastoma SH-SY5Y cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a widely used in vitro model for Parkinson's disease.

a. Cell Culture and Maintenance:

-

SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

b. Experimental Procedure:

-

Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Pre-treat the cells with varying concentrations of this compound (e.g., 5 µM and 10 µM) for 1 hour. Include a vehicle control group treated with an equivalent volume of DMSO.

-

Following pre-treatment, expose the cells to a pre-determined toxic concentration of 6-OHDA (e.g., 50 µM) for an additional 24 hours. A control group of untreated cells should also be maintained.

-

After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay according to the manufacturer's instructions.

c. Data Analysis:

-

Calculate cell viability as a percentage of the untreated control group.

-

Compare the viability of cells treated with 6-OHDA alone to those pre-treated with this compound to determine the neuroprotective effect.

Induction and Measurement of Mitophagy in U2OS-iMLS-Parkin Cells

This protocol outlines the procedure for assessing the mitophagy-inducing properties of this compound in U2OS cells stably expressing a mitochondrial-targeted fluorescent reporter and Parkin.

a. Cell Culture and Maintenance:

-

U2OS-iMLS-Parkin cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

b. Experimental Procedure:

-

Seed U2OS-iMLS-Parkin cells in glass-bottom dishes suitable for live-cell imaging.

-

Treat the cells with this compound at a concentration of 25 µM for 24 hours. Include a vehicle control group.

-

Following treatment, visualize the cells using a fluorescence microscope. The iMLS (mitochondrial localization signal) reporter typically consists of a pH-sensitive fluorescent protein (e.g., mCherry-EGFP) that allows for the visualization of mitochondria within acidic lysosomes (a hallmark of mitophagy).

-

Quantify mitophagy by counting the number of red-only puncta (mCherry fluorescence) per cell, which represent mitochondria that have been delivered to the lysosome.

Analysis of Mitochondrial Morphology

This protocol describes the assessment of changes in mitochondrial morphology induced by this compound.

a. Cell Culture and Staining:

-

Seed U2OS-iMLS-Parkin cells on coverslips in a 24-well plate.

-

Treat the cells with a range of this compound concentrations (e.g., 1.56 µM to 25 µM) for 24 hours.

-

After treatment, stain the mitochondria with a specific fluorescent probe such as MitoTracker Red CMXRos according to the manufacturer's protocol.

-

Fix the cells with 4% paraformaldehyde, and mount the coverslips on microscope slides.

b. Image Acquisition and Analysis:

-

Acquire images of the stained mitochondria using a fluorescence microscope.

-

Analyze the mitochondrial morphology, categorizing them as filamentous (long, interconnected networks) or fragmented (short, punctate structures).

-

Quantify the percentage of cells exhibiting fragmented mitochondria for each treatment condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action of this compound.

Caption: GSK3 signaling pathway in neurodegeneration.

Caption: Experimental workflow for neuroprotection assay.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]

- 2. This compound|Cas# 331963-27-0 [glpbio.cn]

- 3. Knockdown of glycogen synthase kinase 3 beta attenuates 6-hydroxydopamine-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

Methodological & Application

Gsk3-IN-3 Protocol for SH-SY5Y Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Gsk3-IN-3, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), in SH-SY5Y human neuroblastoma cell culture. This compound is a valuable tool for studying the role of GSK3 signaling in neurodegenerative diseases, neurodevelopment, and cancer. These guidelines cover the mechanism of action, essential quantitative data, and step-by-step protocols for neuroprotection, cell viability, and Western blot-based pathway analysis. Accompanying diagrams of key signaling pathways and experimental workflows are included to facilitate experimental design and execution.

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and neuronal development.[1][2] GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β.[1] Dysregulation of GSK3 activity has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and various cancers.[3][4] In the context of neurodegenerative disorders, GSK3 is known to contribute to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and to mediate neuronal apoptosis.[3]

This compound is a non-ATP and non-substrate competitive inhibitor of GSK3 with a reported IC50 of 3.01 μM.[5][6][7] It has been shown to induce Parkin-dependent mitophagy and to exert neuroprotective effects against toxins such as 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells, a widely used in vitro model for dopaminergic neurons.[5][6] These properties make this compound a valuable chemical probe for elucidating the therapeutic potential of GSK3 inhibition.

The SH-SY5Y human neuroblastoma cell line is an established and versatile model for neurobiological studies. These cells, upon differentiation, exhibit many characteristics of mature neurons, making them suitable for investigating neuronal signaling pathways and for screening potential neuroprotective compounds.

These application notes provide a comprehensive guide for the use of this compound in SH-SY5Y cell culture, with a focus on reproducibility and data quality.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, derived from the scientific literature. This information is crucial for designing and interpreting experiments.

| Parameter | Value | Cell Line/System | Notes | Reference |

| IC50 | 3.01 μM | In vitro kinase assay | [5][6][7] | |

| Neuroprotective Concentration | 5 μM, 10 μM | SH-SY5Y cells | Against 6-OHDA induced toxicity | [5] |

| Mitophagy Induction Concentration | 25 μM | Parkin-expressing U2OS-iMLS cells | [5] | |

| Growth Inhibition (related GSK3 inhibitor AR-A014418) | 10 μM | SH-SY5Y cells | Significant inhibition after 6 days | [1] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures described, the following diagrams are provided in the DOT language for Graphviz.

GSK3 Signaling Pathway

This diagram illustrates the central role of GSK3 in two major signaling pathways: the PI3K/Akt survival pathway and the Wnt/β-catenin pathway.

References

- 1. Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | GSK-3 | Mitophagy | TargetMol [targetmol.com]

- 7. This compound - Immunomart [immunomart.com]

Application Notes and Protocols for Gsk3-IN-3 in Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including neuronal cell development, metabolism, and apoptosis.[1] Dysregulation of GSK-3 activity is linked to the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[2] As such, inhibitors of GSK-3 are valuable tools for studying neurodegenerative processes and represent a promising class of therapeutic agents.

Gsk3-IN-3 is a potent and specific, non-ATP competitive inhibitor of GSK-3 with an IC50 of 3.01 μM.[3] It has been identified as an inducer of mitophagy and has demonstrated neuroprotective effects in in vitro models of Parkinson's disease by protecting against neurotoxins like 6-hydroxydopamine (6-OHDA).[3] These application notes provide a comprehensive guide for utilizing this compound in a neuroprotection assay using a human neuroblastoma SH-SY5Y cell line model of 6-OHDA-induced cytotoxicity.

Mechanism of Action: GSK-3 Signaling in Neurodegeneration

GSK-3 is a key regulator of signaling pathways involved in both cell survival and apoptosis. In the context of neurodegeneration, hyperactive GSK-3 can contribute to neuronal death through various mechanisms, including the phosphorylation of pro-apoptotic proteins and the inhibition of pro-survival signaling.

Experimental Protocols

This section provides detailed protocols for assessing the neuroprotective effects of this compound against 6-OHDA-induced toxicity in SH-SY5Y cells.

Materials and Reagents

-

Cell Line: Human neuroblastoma SH-SY5Y cells

-

Reagents:

-

This compound (prepare stock solution in DMSO)

-

6-hydroxydopamine (6-OHDA, prepare fresh in sterile, deoxygenated water or saline containing 0.02% ascorbic acid to prevent oxidation)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Dimethyl sulfoxide (DMSO)

-

Experimental Workflow

Protocol 1: SH-SY5Y Cell Culture and Seeding

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

For the neuroprotection assay, seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.

Protocol 2: this compound and 6-OHDA Treatment

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent toxicity.

-

After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control group treated with medium containing the same concentration of DMSO.

-

Incubate the cells with this compound for 2 hours.

-

Prepare a fresh solution of 6-OHDA in sterile, deoxygenated water or saline with 0.02% ascorbic acid. The optimal concentration of 6-OHDA to induce approximately 50% cell death (IC50) in SH-SY5Y cells should be determined empirically, but a starting range of 50-100 µM is recommended.

-

Add the appropriate volume of the 6-OHDA stock solution to the wells to achieve the final desired concentration. Include a control group of cells that are not exposed to 6-OHDA.

-

Incubate the plate for an additional 24 hours at 37°C and 5% CO2.

Protocol 3: Assessment of Cell Viability

A. MTT Assay (Measures metabolic activity of viable cells)

-

After the 24-hour incubation with 6-OHDA, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

B. LDH Assay (Measures membrane integrity)

-

After the 24-hour incubation with 6-OHDA, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time before measuring the absorbance.

-

Percentage of cytotoxicity is calculated based on the LDH released from treated cells compared to control (untreated) and maximum LDH release (lysed cells) controls.

-

Neuroprotection can be inferred from the reduction in LDH release in this compound treated groups compared to the 6-OHDA alone group.

Data Presentation

The following tables summarize expected and representative quantitative data from a neuroprotection assay using a GSK-3 inhibitor.

Table 1: this compound Properties

| Property | Value | Reference |

| Target | Glycogen Synthase Kinase 3 (GSK-3) | [3] |

| IC50 | 3.01 µM | [3] |

| Mechanism | Non-ATP and non-substrate competitive | [3] |

| Solubility | Soluble in DMSO |

Table 2: Representative Neuroprotective Effects of a GSK-3 Inhibitor against 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells

| Treatment Group | Concentration | Cell Viability (% of Control - MTT Assay) | LDH Release (% of Maximum - LDH Assay) |

| Control (Untreated) | - | 100 ± 5.2 | 5 ± 1.1 |

| 6-OHDA | 100 µM | 52 ± 4.1 | 48 ± 3.5 |

| This compound + 6-OHDA | 1 µM + 100 µM | 65 ± 3.8 | 35 ± 2.9 |

| This compound + 6-OHDA | 5 µM + 100 µM | 78 ± 4.5 | 22 ± 2.1 |

| This compound + 6-OHDA | 10 µM + 100 µM | 89 ± 5.0 | 11 ± 1.5 |

| This compound alone | 10 µM | 98 ± 4.9 | 6 ± 1.3 |

Data are presented as mean ± standard deviation and are representative of typical results. Actual values may vary depending on experimental conditions.

Conclusion

This compound serves as a valuable research tool for investigating the role of GSK-3 in neurodegenerative pathways. The provided protocols offer a robust framework for assessing its neuroprotective potential in a well-established in vitro model. By following these detailed application notes, researchers can effectively design and execute experiments to further elucidate the therapeutic promise of GSK-3 inhibition in the context of neurodegenerative diseases.

References

Application Notes and Protocols: Gsk3-IN-3 Treatment for Inducing Mitophagy in U2OS-iMLS-Parkin Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease. The U2OS-iMLS-Parkin cell line is a robust in vitro model for studying mitophagy. These cells are engineered to stably express Parkin, an E3 ubiquitin ligase crucial for mitophagy, and a mitochondria-targeted, pH-sensitive fluorescent reporter (iMLS-EGFP-mCherry). This reporter allows for the visualization and quantification of mitochondria delivered to lysosomes. Gsk3-IN-3 has been identified as a potent and specific inhibitor of Glycogen Synthase Kinase 3 (GSK-3) and an inducer of Parkin-dependent mitophagy.[1] These application notes provide detailed protocols for utilizing this compound to induce and analyze mitophagy in U2OS-iMLS-Parkin cells.

Mechanism of Action

This compound is a non-ATP competitive inhibitor of GSK-3 with an IC50 of 3.01 μM.[1] The induction of mitophagy by this compound is dependent on the presence of Parkin.[1] While the precise signaling cascade linking GSK-3 inhibition to Parkin activation is an active area of research, current understanding suggests that GSK-3 inhibition can promote autophagy and mitophagy through both mTORC1-dependent and independent pathways. Inhibition of GSK-3 can lead to the activation of transcription factors that regulate autophagy and lysosomal biogenesis. In the context of Parkin-dependent mitophagy, mitochondrial depolarization leads to the stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits and activates Parkin. This compound treatment promotes mitochondrial fission, a prerequisite for mitophagy, and the subsequent clearance of damaged mitochondria.[1]

Data Presentation

The following tables summarize the quantitative data associated with this compound treatment in U2OS-iMLS-Parkin cells.

Table 1: this compound Compound Details

| Parameter | Value | Reference |

| IUPAC Name | Not available in search results | |

| Molecular Formula | C24H21N5O3S | [1] |

| Molecular Weight | 459.52 g/mol | [1] |

| Target | Glycogen Synthase Kinase-3 (GSK-3) | [1] |

| IC50 | 3.01 μM | [1] |